molecular formula C11H8ClFN2O3 B13680032 Ethyl 3-(3-chloro-4-fluorophenyl)-1,2,4-oxadiazole-5-carboxylate

Ethyl 3-(3-chloro-4-fluorophenyl)-1,2,4-oxadiazole-5-carboxylate

Cat. No.: B13680032
M. Wt: 270.64 g/mol
InChI Key: IMBGNBPGXWWUQF-UHFFFAOYSA-N
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Description

Ethyl 3-(3-chloro-4-fluorophenyl)-1,2,4-oxadiazole-5-carboxylate is a heterocyclic compound featuring a 1,2,4-oxadiazole core substituted at position 3 with a 3-chloro-4-fluorophenyl group and at position 5 with an ethyl ester. The 1,2,4-oxadiazole ring is a five-membered aromatic system containing two nitrogen atoms and one oxygen atom, known for its metabolic stability and utility in drug discovery.

Properties

Molecular Formula

C11H8ClFN2O3

Molecular Weight

270.64 g/mol

IUPAC Name

ethyl 3-(3-chloro-4-fluorophenyl)-1,2,4-oxadiazole-5-carboxylate

InChI

InChI=1S/C11H8ClFN2O3/c1-2-17-11(16)10-14-9(15-18-10)6-3-4-8(13)7(12)5-6/h3-5H,2H2,1H3

InChI Key

IMBGNBPGXWWUQF-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NC(=NO1)C2=CC(=C(C=C2)F)Cl

Origin of Product

United States

Preparation Methods

Amidoxime and Ethyl Ester Cyclization Method

The most common synthetic route involves the cyclization of an amidoxime intermediate derived from 3-chloro-4-fluorobenzonitrile with ethyl 3-oxopropanoate or its derivatives.

  • Step 1: Amidoxime Formation
    Hydroxylamine hydrochloride reacts with 3-chloro-4-fluorobenzonitrile under basic conditions (e.g., in ethanol with sodium acetate) to form the corresponding amidoxime.

  • Step 2: Cyclization
    The amidoxime is then reacted with ethyl chlorooxoacetate or ethyl 3-oxopropanoate under reflux in the presence of a base such as pyridine or triethylamine to induce cyclodehydration, forming the 1,2,4-oxadiazole ring.

  • Step 3: Purification
    The crude product is purified by silica gel column chromatography using ethyl acetate/petroleum ether mixtures, yielding the target compound with purity exceeding 90%.

Advantages: This method uses readily available starting materials and provides good yields (~60-90%) depending on reaction conditions.

Limitations: Requires careful control of reaction temperature and time to avoid side reactions; purification can be time-consuming.

One-Pot Amidoxime and Carboxylic Acid Activation

A more streamlined approach involves the one-pot reaction of amidoximes with carboxylic acids activated in situ by reagents such as Vilsmeier reagents or carbodiimides (e.g., EDC, DCC).

  • Procedure:
    The amidoxime and 3-chloro-4-fluorobenzoic acid are mixed with an activating agent (e.g., EDC) and catalytic DMAP in an appropriate solvent (dichloromethane or acetonitrile) at room temperature or mild heating.

  • Outcome:
    This method yields the oxadiazole product directly, often with good to excellent yields (61–93%), and simplifies purification due to fewer by-products.

Advantages: One-pot synthesis reduces reaction steps and solvent use, enhancing efficiency and environmental friendliness.

Limitations: Some carboxylic acids may be less reactive or require longer reaction times; coupling reagents can be costly.

Microwave-Assisted Synthesis

Microwave irradiation has been applied to accelerate the cyclization of amidoximes with acyl chlorides or esters.

  • Conditions:
    Amidoxime and ethyl chlorooxoacetate are irradiated in the presence of a base and catalyst (e.g., K2CO3) under microwave heating for a few minutes.

  • Results:
    This approach achieves high yields in significantly reduced reaction times (minutes vs. hours) and allows for simpler purification.

Advantages: Environmentally friendly due to reduced solvent use and energy consumption; high efficiency.

Limitations: Requires specialized microwave reactors; scale-up can be challenging.

Benzylation of Preformed Oxadiazole Core

In some protocols, the oxadiazole ring is first formed, then substituted at the 3-position with a 3-chloro-4-fluorophenyl group via nucleophilic substitution or coupling reactions.

  • Typical Reaction:
    The ethyl 1,2,4-oxadiazole-5-carboxylate intermediate is reacted with 3-chloro-4-fluorobenzyl halide (e.g., bromide) in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide.

  • Yield and Purification:
    Benzylation yields are moderate (~65%), with purification by silica gel chromatography to achieve >90% purity.

Advantages: Allows late-stage functionalization and structural diversity.

Limitations: Requires pre-synthesized oxadiazole; benzyl halides may be sensitive or expensive.

Comparative Data Table of Preparation Methods

Method Key Reagents/Conditions Reaction Time Yield (%) Purification Method Advantages Limitations
Amidoxime + Ethyl Ester Cyclization Hydroxylamine, 3-chloro-4-fluorobenzonitrile, ethyl chlorooxoacetate, pyridine Several hours (reflux) 60–90 Silica gel chromatography Readily available reagents; good yields Longer reaction time; purification required
One-Pot Amidoxime + Activated Acid Amidoxime, 3-chloro-4-fluorobenzoic acid, EDC, DMAP Few hours 61–93 Simple extraction and chromatography One-pot; fewer steps; good yields Cost of coupling reagents
Microwave-Assisted Cyclization Amidoxime, ethyl chlorooxoacetate, K2CO3, microwave Minutes (5–15 min) 70–90 Chromatography Fast; energy efficient; green chemistry Requires microwave equipment
Benzylation of Oxadiazole Core Oxadiazole intermediate, 3-chloro-4-fluorobenzyl bromide, K2CO3, DMF Several hours ~65 Silica gel chromatography Late-stage functionalization Moderate yield; sensitive reagents

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(3-chloro-4-fluorophenyl)-1,2,4-oxadiazole-5-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .

Scientific Research Applications

Ethyl 3-(3-chloro-4-fluorophenyl)-1,2,4-oxadiazole-5-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 3-(3-chloro-4-fluorophenyl)-1,2,4-oxadiazole-5-carboxylate involves its interaction with specific molecular targets. The chloro and fluoro substituents can enhance its binding affinity to certain enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparative Analysis with Analogous Compounds

Structural and Electronic Comparisons

Key Structural Analogues :
Compound Name Substituents CAS Number Molecular Weight Key Features
Ethyl 3-(4-chlorophenyl)-1,2,4-oxadiazole-5-carboxylate 4-Cl phenyl 163719-69-5 242.66 Chlorine at para position; higher symmetry may influence crystallinity
Ethyl 3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazole-5-carboxylate 3-CF₃ phenyl 886361-32-6 288.21 Strong electron-withdrawing CF₃ group; increased lipophilicity
Ethyl 3-phenyl-1,2,4-oxadiazole-5-carboxylate Phenyl 37760-54-6 218.21 Parent compound; baseline for substituent effects
Ethyl 3-(3-hydroxy-4-methoxyphenyl)-1,2,4-oxadiazole-5-carboxylate 3-OH, 4-OCH₃ phenyl - 265.25 Polar substituents; potential for hydrogen bonding
3-(4-Fluorophenyl)-1,2,4-oxadiazole-5-carboxylic acid 4-F phenyl, carboxylic acid 7659-07-6 194.15 Acidic group; distinct solubility and reactivity
  • Electronic Effects :
    • The 3-chloro-4-fluorophenyl group in the target compound combines electron-withdrawing Cl (σₚ = 0.23) and F (σₚ = 0.06) substituents, creating a polarized aromatic system. This contrasts with the purely electron-withdrawing CF₃ group (σₚ = 0.54) in the trifluoromethyl analogue, which significantly lowers electron density on the oxadiazole ring .
    • The hydroxyl and methoxy groups in compound 47 () introduce hydrogen-bonding capabilities, altering solubility and target interactions compared to halogenated derivatives .

Physicochemical Properties

  • Boiling Point and Solubility :

    • Ethyl 3-phenyl-1,2,4-oxadiazole-5-carboxylate (CAS 37760-54-6) has a boiling point of 342.9°C and a density of 1.223 g/cm³ . The chloro- and fluoro-substituted derivatives likely exhibit higher boiling points due to increased molecular weight and dipole moments.
    • The trifluoromethyl analogue (CAS 886361-32-6) has enhanced lipophilicity (logP ≈ 3.5 estimated), favoring membrane permeability but reducing aqueous solubility .
  • Stability :

    • Halogenated derivatives (Cl, F) are generally stable under standard conditions but may decompose at high temperatures or in the presence of strong oxidizing agents .

Biological Activity

Ethyl 3-(3-chloro-4-fluorophenyl)-1,2,4-oxadiazole-5-carboxylate is a synthetic compound belonging to the oxadiazole class, known for its diverse biological activities. This compound features a five-membered ring structure containing two nitrogen atoms and one oxygen atom, with chloro and fluoro substituents on the phenyl ring. These substituents significantly influence its chemical reactivity and biological properties, making it a subject of interest in medicinal chemistry.

  • Molecular Formula : C₁₁H₈ClFN₂O₃
  • Molecular Weight : 270.64 g/mol
  • Structural Features :
    • Contains halogen atoms (Cl and F), which enhance lipophilicity and metabolic stability.
    • The oxadiazole ring structure contributes to its reactivity and biological activity.
PropertyValue
Molecular FormulaC₁₁H₈ClFN₂O₃
Molecular Weight270.64 g/mol
Key SubstituentsChlorine (Cl), Fluorine (F)
Biological ClassAntimicrobial, Anticancer

Antimicrobial Properties

Research has indicated that this compound exhibits notable antimicrobial activity. Studies have shown its effectiveness against various bacterial strains, suggesting potential applications in treating infections caused by resistant bacteria. The presence of halogen substituents is believed to enhance this activity by improving the compound's interaction with microbial cell membranes.

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In vitro studies have demonstrated that it can induce apoptosis in cancer cell lines, including:

  • MCF-7 (human breast adenocarcinoma)
  • U-937 (human acute monocytic leukemia)
  • A549 (human lung carcinoma)

The mechanism of action appears to involve the activation of apoptotic pathways, as indicated by increased levels of p53 and caspase-3 cleavage in treated cells. The structure–activity relationship (SAR) studies suggest that the presence of the chloro group is crucial for eliciting antiproliferative effects.

Case Studies and Research Findings

Several studies have highlighted the biological efficacy of this compound:

  • Cytotoxicity Studies :
    • Compounds derived from the oxadiazole class were tested against various cancer cell lines. The IC50 values for this compound were found to be comparable to established chemotherapeutic agents like doxorubicin.
    Cell LineIC50 Value (µM)Reference Compound
    MCF-715.63Tamoxifen
    U-93710.38Doxorubicin
  • Apoptosis Induction :
    • Flow cytometry assays confirmed that treatment with this compound leads to significant apoptosis in cancer cells in a dose-dependent manner.
  • Molecular Docking Studies :
    • Docking simulations revealed strong hydrophobic interactions between the compound and target proteins involved in apoptosis regulation, indicating a potential pathway for therapeutic action.

Q & A

Basic Research Questions

Q. What are the key synthetic routes for Ethyl 3-(3-chloro-4-fluorophenyl)-1,2,4-oxadiazole-5-carboxylate, and how are intermediates characterized?

  • Synthesis : The compound is typically synthesized via cyclization reactions between substituted amidoximes and activated carboxylic acid derivatives (e.g., ethyl chlorooxoacetate). Precursors like 3-chloro-4-fluorobenzamide oxime are prepared under reflux conditions in ethanol .
  • Characterization : Intermediates and final products are confirmed via NMR (e.g., 1^1H and 13^13C for aromatic protons and ester groups), mass spectrometry (for molecular ion peaks), and elemental analysis (C, H, N content) .

Q. What spectroscopic techniques are critical for structural elucidation of this oxadiazole derivative?

  • NMR : Distinguishes substituent patterns (e.g., fluorine and chlorine coupling in 19^19F NMR, aromatic splitting in 1^1H NMR).
  • X-ray crystallography : Resolves crystal packing and bond angles (e.g., SHELX software for refinement ).
  • IR spectroscopy : Confirms functional groups (C=O ester stretch at ~1700 cm1^{-1}, oxadiazole ring vibrations at ~1600 cm1^{-1}) .

Q. What baseline biological activities are reported for this compound?

  • Antimicrobial : Moderate activity against Gram-positive bacteria (MIC ~25 µg/mL) via membrane disruption .
  • Anticancer : IC50_{50} values of 10–50 µM in breast cancer cell lines, attributed to tubulin binding .

Advanced Research Questions

Q. How can reaction yields be optimized for the synthesis of this compound, and what factors contribute to variability?

  • Parameters :

  • Temperature : Cyclization proceeds optimally at 80–100°C; higher temperatures risk decomposition .
  • Solvent polarity : DMF or THF improves solubility of hydrophobic intermediates .
  • Catalysts : Use of DBU (1,8-diazabicycloundec-7-ene) enhances cyclization efficiency by 20–30% .
    • Purification : Column chromatography (silica gel, hexane/EtOAc) or recrystallization (ethanol/water) achieves >95% purity .

Q. How should researchers resolve contradictions in bioactivity data across studies?

  • Substituent effects : The 3-chloro-4-fluorophenyl group’s electron-withdrawing nature enhances tubulin binding but reduces solubility, impacting in vivo efficacy .
  • Assay variability : Standardize protocols (e.g., MTT assay incubation time, cell line selection) and validate via dose-response curves .
  • Computational validation : Molecular docking (AutoDock Vina) predicts binding affinity to β-tubulin (ΔG ≈ -9.2 kcal/mol) .

Q. What strategies are recommended for studying the compound’s mechanism of action in cancer cells?

  • Target identification : Use pull-down assays with biotinylated analogs or CRISPR-Cas9 screens to identify interacting proteins .
  • Pathway analysis : Transcriptomics (RNA-seq) reveals downregulation of cyclin D1 and upregulation of pro-apoptotic Bax .
  • In vivo models : Xenograft studies in mice (dose: 50 mg/kg, i.p.) show tumor volume reduction by 60–70% over 21 days .

Q. How can researchers assess the compound’s metabolic stability and degradation pathways?

  • In vitro assays : Liver microsomal stability tests (e.g., rat CYP450 isoforms) identify primary metabolites via LC-MS/MS .
  • Degradation products : Hydrolysis of the ester group generates the carboxylic acid derivative under alkaline conditions (pH >10) .

Methodological Recommendations

  • Crystallography : Use SHELXL for refinement of X-ray data to resolve disorder in the fluorophenyl ring .
  • Bioactivity Validation : Combine in vitro assays with zebrafish toxicity models (LC50_{50} >100 µM) to prioritize candidates .
  • Stability Studies : Store the compound at -20°C under argon to prevent ester hydrolysis .

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